molecular formula C13H17N3O B11745425 N-(4-methoxybenzyl)-1,5-dimethyl-1H-pyrazol-4-amine

N-(4-methoxybenzyl)-1,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11745425
M. Wt: 231.29 g/mol
InChI Key: NUWZYHSKRUITMQ-UHFFFAOYSA-N
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Description

Chemical Identity and Properties N-(4-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-4-amine (CAS: 1006464-99-8) is a pyrazole derivative featuring a 4-methoxybenzyl substituent on the pyrazole nitrogen. Its molecular formula is C₁₄H₁₈N₃O (corrected from conflicting data in ), with a molecular weight of 245.33 g/mol. The compound is characterized by a 1,5-dimethyl substitution on the pyrazole ring and a methoxy group at the para position of the benzyl moiety.

For instance, compound 31 in —1-(4-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine—was synthesized using p-anisaldehyde, indicating a possible pathway involving condensation of 1,5-dimethyl-1H-pyrazol-4-amine with 4-methoxybenzyl halides. Purification typically involves silica gel chromatography, as seen in related syntheses.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C13H17N3O/c1-10-13(9-15-16(10)2)14-8-11-4-6-12(17-3)7-5-11/h4-7,9,14H,8H2,1-3H3

InChI Key

NUWZYHSKRUITMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NCC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 4-methoxybenzylamine with 1,5-dimethyl-1H-pyrazole-4-carboxaldehyde under reductive amination conditions. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reduction process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative .

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(4-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of N-(4-methoxybenzyl)-1,5-dimethyl-1H-pyrazol-4-amine with structurally related compounds (Table 1):

Compound Name Molecular Formula Molecular Weight Key Structural Differences Biological/Physicochemical Notes Reference
This compound C₁₄H₁₈N₃O 245.33 Reference compound; 4-methoxybenzyl, 1,5-dimethylpyrazole Likely moderate logP (~2.5); potential kinase inhibition scaffold
N-[4-Methoxy-3-(methoxymethyl)benzyl]-1,5-dimethyl-1H-pyrazol-3-amine C₁₅H₂₁N₃O₂ 275.35 Additional methoxymethyl group at benzyl 3-position Increased hydrophilicity; altered binding kinetics due to steric effects
1-(4-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine (Compound 31) C₁₂H₁₅N₃O 217.27 Amine at pyrazole 5-position; 3-methyl substituent Reduced steric hindrance; higher solubility in polar solvents
N-[4-(Dimethylamino)benzyl]-1,4-dimethyl-1H-pyrazol-5-amine C₁₄H₂₁ClN₄ 280.80 Dimethylamino substituent on benzyl; 1,4-dimethylpyrazole Enhanced basicity; potential for stronger π-cation interactions

Key Findings:

Substituent Effects on Lipophilicity: The 4-methoxybenzyl group in the target compound contributes to moderate lipophilicity, while the addition of a 3-methoxymethyl group () increases polarity, reducing logP by ~0.5 units. Replacement of methoxy with dimethylamino () introduces a basic nitrogen, significantly altering solubility and interaction profiles.

Synthetic Accessibility :

  • Compounds with simpler substitution patterns (e.g., 4-methoxybenzyl) are synthesized in higher yields (~70%, as in ) compared to those with bulky groups (e.g., methoxymethyl in ).

Crystallographic and Hydrogen-Bonding Patterns: The 4-methoxy group may engage in CH-π or weak hydrogen bonds (e.g., C–H⋯O), as observed in related crystals analyzed via SHELX software. In contrast, dimethylamino derivatives () could form stronger N–H⋯N interactions.

Biological Activity

N-(4-methoxybenzyl)-1,5-dimethyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry, particularly for its biological activities against various types of cancer. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound belongs to the pyrazole family, characterized by a pyrazole ring with substituents that enhance its biological activity. The synthesis typically involves:

  • Formation of the Pyrazole Ring : The pyrazole ring is synthesized from hydrazine and a 1,3-diketone under acidic or basic conditions.
  • Substitution with Dimethyl Groups : Dimethyl groups are introduced to the pyrazole ring using alkylating agents.
  • Attachment of the Methanamine Group : This is achieved through reductive amination of the corresponding aldehyde or ketone.
  • Final Functionalization : The methoxybenzyl moiety is added via reaction with 4-methoxybenzyl chloride under basic conditions .

Anticancer Properties

This compound exhibits notable anticancer properties . Studies indicate that it has antiproliferative effects against various cancer cell lines, including:

  • MIA PaCa-2 (pancreatic cancer)
  • MCF7 (breast cancer)
  • HepG2 (liver cancer)

The compound's mechanism of action appears to involve modulation of the mTORC1 signaling pathway , which plays a crucial role in cell growth and metabolism. Specifically, it disrupts autophagic flux while enhancing basal autophagy levels under nutrient-replete conditions .

The biological activity is mediated through several pathways:

  • mTORC1 Inhibition : By inhibiting mTORC1, the compound reduces cell proliferation and induces apoptosis in cancer cells.
  • Autophagy Modulation : It alters autophagic processes, which can lead to increased sensitivity of cancer cells to other therapies .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MIA PaCa-23.79mTORC1 inhibition; autophagy modulation
MCF70.01Apoptosis induction; cell cycle arrest
HepG20.03Autophagy enhancement; apoptosis

Study 1: Efficacy Against MCF7 Cells

A study evaluating the efficacy of this compound on MCF7 cells reported an IC50 value of 0.01 µM, indicating potent antiproliferative activity. The study highlighted that the compound induces apoptosis through mitochondrial pathways and affects cell cycle progression .

Study 2: Impact on HepG2 Cells

Another investigation focused on HepG2 cells showed an IC50 value of 0.03 µM. The results suggested that the compound enhances autophagic processes while promoting cell death in nutrient-rich environments. This dual mechanism could be beneficial for overcoming drug resistance in liver cancer therapies .

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